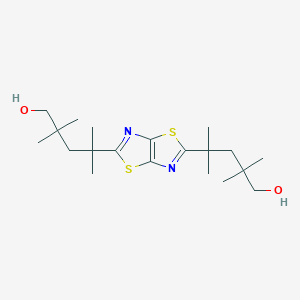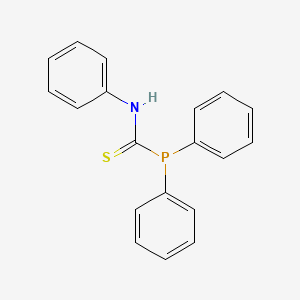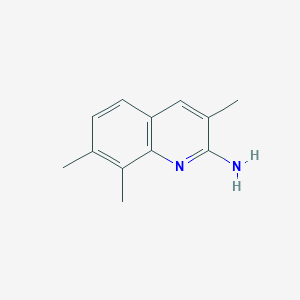
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is a synthetic organic compound with the molecular formula C18H16Br2N2O2 It is a derivative of piperazinedione, characterized by the presence of two bromine atoms and two phenylmethyl groups attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- typically involves the bromination of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to ensure the safety and efficiency of the process.
化学反応の分析
Types of Reactions
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent compound 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation Reactions: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation: Formation of benzoic acid derivatives.
科学的研究の応用
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Industrial Applications: The compound’s derivatives are investigated for their use as intermediates in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenylmethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: The parent compound without bromine atoms.
2,5-Piperazinedione, 3,6-dichloro-1,4-bis(phenylmethyl)-: A similar compound with chlorine atoms instead of bromine.
2,5-Piperazinedione, 3,6-dimethyl-1,4-bis(phenylmethyl)-: A derivative with methyl groups instead of bromine.
Uniqueness
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with biological targets compared to its analogs. The bromine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological activity.
特性
CAS番号 |
89291-86-1 |
|---|---|
分子式 |
C18H16Br2N2O2 |
分子量 |
452.1 g/mol |
IUPAC名 |
1,4-dibenzyl-3,6-dibromopiperazine-2,5-dione |
InChI |
InChI=1S/C18H16Br2N2O2/c19-15-18(24)22(12-14-9-5-2-6-10-14)16(20)17(23)21(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChIキー |
KWIMPWDKHCHFER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(C(=O)N(C(C2=O)Br)CC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)


![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)

![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)



![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)

